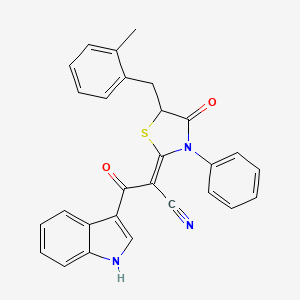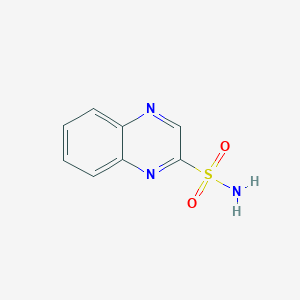![molecular formula C25H22FN7O3 B2586261 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1171068-89-5](/img/structure/B2586261.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide” is a type of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to the class of compounds known as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .
Synthesis Analysis
These compounds, including the one you mentioned, have been synthesized for use as mTOR kinase and PI3 kinase inhibitors . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Neuroinflammation Imaging and TSPO Ligands
A notable application of pyrazolo[1,5-a]pyrimidine derivatives, closely related to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, is their potential in neuroinflammation imaging. These compounds have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. Such derivatives exhibited subnanomolar affinity for TSPO, comparable to the parent molecule, and their potential as in vivo PET-radiotracers was confirmed through brain uptake and accumulation in rodent models of neuroinflammation (Damont et al., 2015).
Radiosynthesis and Imaging of TSPO
Further research into pyrazolo[1,5-a]pyrimidineacetamides, including compounds similar to the subject chemical, focused on their selective ligand properties for the translocator protein (18 kDa) and their application in positron emission tomography (PET) imaging. For instance, DPA-714, a compound within this series designed with a fluorine atom for fluorine-18 labeling, enables in vivo imaging using PET. The synthesis processes, including a one-step method fully automated on a robotic system, produced high-purity radioligands, opening avenues for detailed neuroimaging and exploration of neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial and Anticancer Potential
Compounds with a pyrazolo[3,4-d]pyrimidin-4-one base structure have shown promising antimicrobial and anticancer activities. Synthesis and biological evaluation of various derivatives have led to the discovery of new molecules with significant potential as antimicrobial agents and anticancer drugs, highlighting the versatility and therapeutic promise of these compounds in addressing critical health challenges (Bondock et al., 2008).
Antitumor Activity
The synthesis of new 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been explored for their antitumor activity against human breast adenocarcinoma cell lines. This research direction underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in contributing to the development of novel antitumor agents, further emphasizing the significance of these compounds in cancer research (El-Morsy et al., 2017).
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O3/c1-14-4-7-18(10-15(14)2)32-23-20(12-27-32)24(35)30-25(29-23)33-21(11-16(3)31-33)28-22(34)13-36-19-8-5-17(26)6-9-19/h4-12H,13H2,1-3H3,(H,28,34)(H,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZSDWOAGAKXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2586178.png)


![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586190.png)
![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)




![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)
